(5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS2/c17-11-3-7-13(8-4-11)19-15(20)14(22-16(19)21)9-10-1-5-12(18)6-2-10/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGPCESTTPLPSK-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multicomponent Approach
A method adapted from employs a one-pot reaction using 4-chloroaniline , carbon disulfide , and fumaryl chloride in aqueous medium. The reaction proceeds via nucleophilic attack of the amine on carbon disulfide, forming a dithiocarbamate intermediate. Subsequent cyclization with fumaryl chloride yields 3-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one.
Reaction Conditions
Thioglycolic Acid-Mediated Cyclization
An alternative approach from uses thioglycolic acid and N,Nʹ-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). Here, 4-chloroaniline reacts with thioglycolic acid to form a thioamide intermediate, which cyclizes in the presence of DCC.
Optimization Data
| Condition | E:Z Ratio | Yield |
|---|---|---|
| Piperidine/EtOH | 3:1 | 65% |
| t-BuNH₂/DMF, 0°C | 1:2 | 55% |
Integrated One-Pot Synthesis
Recent advances combine core formation and Knoevenagel condensation in a single pot. This method reduces purification steps and improves overall yield.
Sequential Addition Protocol
-
Cyclocondensation : 4-Chloroaniline, carbon disulfide, and fumaryl chloride react in water.
-
In Situ Condensation : 4-Fluorobenzaldehyde and piperidine are added directly to the reaction mixture.
Performance Metrics
Structural Characterization and Validation
The compound’s structure is confirmed through spectroscopic and analytical techniques:
NMR Spectroscopy
Mass Spectrometry
-
ESI-MS : m/z 392.8 [M+H]⁺ (Calcd. 392.0)
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors enhance efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 hours | 2 hours |
| Yield | 65% | 72% |
| Purity | 95% | 98% |
Challenges and Mitigation Strategies
-
Isomer Separation : Chromatographic techniques (silica gel, CHCl₃:MeOH 9:1) resolve E/Z mixtures.
-
Byproduct Formation : Excess aldehyde leads to di-adducts; stoichiometric control minimizes this issue.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, thiazolidinone derivatives have been studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and could be investigated for its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its potential use in drug development. Thiazolidinone derivatives have shown promise in treating various diseases, including cancer, diabetes, and inflammatory conditions.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinone derivatives can interact with various molecular targets, such as enzymes or receptors, leading to the modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(4-chlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-chlorophenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can enhance the compound’s stability and alter its interaction with biological targets.
Biological Activity
The compound (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological evaluations of this compound based on recent studies.
The molecular formula of the compound is , with a molecular weight of approximately 392.9 g/mol. Its structure features a thiazolidinone core combined with chlorophenyl and fluorobenzylidene substituents, contributing to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClFN2O2S |
| Molecular Weight | 392.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | UDLPJUOAVQIWIS-ZROIWOOFSA-N |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiosemicarbazide derivatives under acidic conditions to form the thiazolidinone ring. The resulting product can be purified through crystallization or chromatography techniques.
Anticancer Properties
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer activity. In particular, this compound has shown promising results in various cancer cell lines:
- Cell Lines Tested : A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colon).
- Mechanism of Action : The compound induces apoptosis and inhibits cell proliferation by increasing reactive oxygen species (ROS) production and activating caspase pathways.
In a study, exposure to increasing concentrations of the compound resulted in significant cytotoxicity across all tested cell lines, with notable increases in caspase-3 activity indicating apoptosis induction:
| Cell Line | Concentration (µM) | Caspase-3 Activity Increase (%) |
|---|---|---|
| A549 | 1 - 100 | 39.26 - 248.15 |
| SCC-15 | 1 - 100 | 39.13 - 711.64 |
| SH-SY5Y | 10 - 100 | 31.76 - 358.82 |
| CACO-2 | 1 - 100 | 39.13 - 711.64 |
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. The presence of halogenated phenyl groups enhances their interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.
Case Studies
-
Study on Anticancer Activity : In vitro studies evaluated the effect of this compound on human cancer cell lines over varying timeframes (6h to 48h). Results indicated a dose-dependent increase in cytotoxicity and apoptosis markers.
"The studied compound decreased ROS production and increased lactate dehydrogenase release in all five cell lines at micromolar concentrations" .
- Mechanistic Insights : The compound's interaction with PPARγ signaling pathways was highlighted as a potential mechanism for its anticancer effects, suggesting that it may exert both PPARγ-dependent and independent actions .
Q & A
Q. What are the standard synthetic protocols for (5Z)-3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process starting with the condensation of 4-chlorophenyl isothiocyanate with a substituted benzylidene precursor. Key steps include:
- Core formation : Thiazolidinone ring closure under reflux in ethanol or DMF, often catalyzed by triethylamine or acetic acid .
- Substitution : Introduction of the 4-fluorobenzylidene group via Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous conditions .
- Purification : Recrystallization using ethanol/dichloromethane mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) . Yield optimization relies on solvent choice (e.g., DMF for polar intermediates) and catalyst screening (e.g., piperidine for condensation efficiency) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazolidinone ring and Z-configuration of the benzylidene moiety .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% threshold for biological assays) .
- Mass spectrometry (HRMS) : Validates molecular weight (MW: 363.8 g/mol) and detects byproducts from incomplete substitution reactions .
Q. How do structural features like the 4-fluorobenzylidene group influence reactivity?
The electron-withdrawing fluorine atom enhances electrophilicity at the benzylidene carbonyl, facilitating nucleophilic attacks in downstream derivatization (e.g., Michael additions). The Z-configuration stabilizes the planar conformation, critical for π-π stacking in target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values in anticancer assays)?
Discrepancies often arise from:
- Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hrs) to minimize variability .
- Compound solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference in MTT assays .
- Batch purity : Cross-validate results with HPLC-certified batches (>98% purity) .
Q. What methodologies are used to investigate the compound’s mechanism of action in cancer models?
- Molecular docking : Screen against kinase targets (e.g., EGFR, VEGFR2) using AutoDock Vina, focusing on the thioxo-thiazolidinone motif’s interaction with ATP-binding pockets .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells post-treatment .
- Western blotting : Assess caspase-3/9 activation and Bcl-2/Bax ratio changes .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Substitution patterns : Replace 4-fluorophenyl with electron-deficient groups (e.g., nitro) to improve target affinity .
- Heterocyclic modifications : Introduce pyrazole or quinoxaline moieties to the benzylidene group for π-stacking optimization .
- Pharmacophore mapping : Use QSAR models to correlate logP values (2.1–3.5) with cytotoxicity .
Q. What strategies address low yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (75% vs. 50%) by enhancing energy transfer .
- Continuous flow reactors : Minimize side reactions in exothermic steps (e.g., benzylidene formation) .
- Catalyst recycling : Immobilized Lewis acids (e.g., ZnCl₂ on silica) enable reuse over 5 cycles without activity loss .
Q. How can computational modeling predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME estimate CYP450 inhibition risks (e.g., CYP3A4) and hepatotoxicity via Rule-of-Five violations .
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., sulfoxide formation) in microsomal incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
